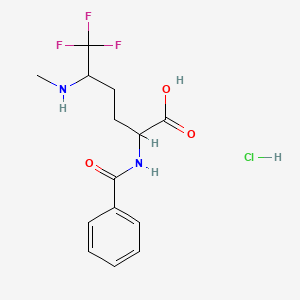
2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride is a synthetic organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate. This intermediate is then subjected to further reactions with trifluoromethyl-containing reagents and methylamine to introduce the trifluoromethyl and methylamino groups, respectively. The final step involves the conversion of the free acid to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoylamino and methylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methylamino)benzoic acid: Shares the methylamino group but lacks the trifluoromethyl and benzoylamino groups.
N-Methyl-2-aminobenzoic acid: Similar structure but without the trifluoromethyl group.
N-Methylanthranilic acid: Contains the methylamino group but differs in other structural aspects.
Uniqueness
2-(Benzoylamino)-6,6,6-trifluoro-5-(methylamino)hexanoic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H18ClF3N2O3 |
|---|---|
Poids moléculaire |
354.75 g/mol |
Nom IUPAC |
2-benzamido-6,6,6-trifluoro-5-(methylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H17F3N2O3.ClH/c1-18-11(14(15,16)17)8-7-10(13(21)22)19-12(20)9-5-3-2-4-6-9;/h2-6,10-11,18H,7-8H2,1H3,(H,19,20)(H,21,22);1H |
Clé InChI |
LKIZNMGLSBHOAG-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCC(C(=O)O)NC(=O)C1=CC=CC=C1)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


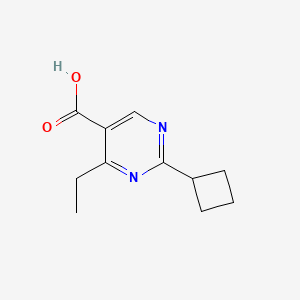

![tert-butyl N-[1-(3-amino-2-methylpropanoyl)piperidin-4-yl]carbamate](/img/structure/B13167797.png)
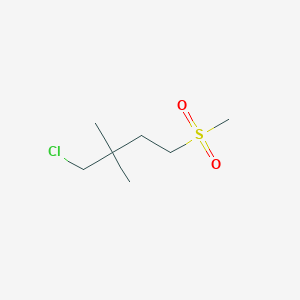
![3-(Chlorosulfonyl)-5-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid](/img/structure/B13167815.png)


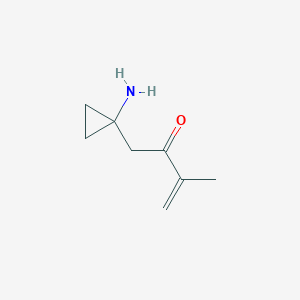

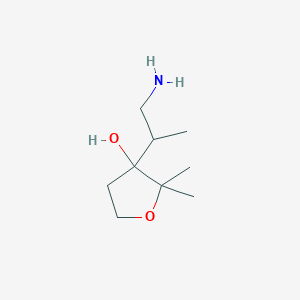
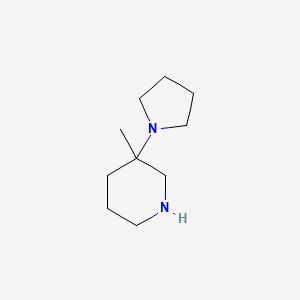
![1-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B13167863.png)


